5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole
Description
5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole (CAS: 339019-73-7, molecular weight: 335.79) is a halogenated isoxazole derivative characterized by a 4-chlorophenyl group at position 5 and a 2-naphthyloxymethyl substituent at position 3 of the isoxazole core . Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(naphthalen-2-yloxymethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-8-5-15(6-9-17)20-12-18(22-24-20)13-23-19-10-7-14-3-1-2-4-16(14)11-19/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOWRRDMLKVBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a suitable precursor such as a hydroximoyl chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Naphthyloxy Group: The naphthyloxy group is introduced via an etherification reaction involving a naphthol derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Reaction Pathway
The general pathway can be summarized as follows:
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Formation of an Oxime : The starting ketone reacts with hydroxylamine to form an oxime.
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Cyclization : The oxime undergoes cyclization in the presence of a suitable acid catalyst, leading to the formation of the isoxazole ring.
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Substitution Reactions : The final product can be modified through nucleophilic substitution reactions involving the naphthyloxy group.
Mechanistic Insights
The mechanisms underlying the formation of isoxazoles from oximes involve several critical steps:
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Nucleophilic Attack : Hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone.
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Proton Transfers : Subsequent proton transfers lead to the formation of an unstable intermediate that rearranges to form the isoxazole structure.
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Elimination Reactions : In some cases, elimination reactions occur during cyclization, releasing small molecules such as water or alcohols.
Reaction Variations
Different variations in synthesis can lead to alterations in yield and purity:
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Catalyst Variation : The choice of catalyst (e.g., triethylamine vs. pyridine) can significantly affect reaction rates and yields.
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Temperature Control : Higher temperatures may increase reaction rates but can also lead to side reactions or degradation of sensitive intermediates.
Table 2: Biological Activities of Isoxazoles
| Activity Type | Reference Studies |
|---|---|
| Antimicrobial | |
| Antitumor | |
| Anti-inflammatory |
Scientific Research Applications
5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Position and Enzyme Inhibition Efficacy
The position of substituents on the isoxazole ring significantly impacts biological activity. For example:
- 3-(4-Chlorophenyl)isoxazole exhibits uncompetitive inhibition of glutathione reductase (GR) with IC50 = 0.059 μM and KI = 0.011 ± 0.002 μM .
- 5-(4-Chlorophenyl)isoxazole , differing only in chlorine placement, shows approximately 50% lower inhibitory potency (IC50 ≈ 0.12 μM inferred) .
Key Insight : The 3-position substitution enhances steric and electronic interactions with enzyme active sites, underscoring the importance of regiochemistry in drug design.
Halogenated Derivatives: Bromine vs. Chlorine
Functional Group Variations
- 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS: 1254966-67-0) features a fluorophenyl group and methyl substituent. Fluorine’s electronegativity enhances metabolic stability, while the methyl group reduces steric hindrance compared to the bulkier naphthyloxy group in the target compound .
- 5-[(Benzenesulfonyl)methyl]-3-(4-chlorophenyl)isoxazole (CAS: 106807-86-7) incorporates a sulfonylmethyl group, introducing strong electron-withdrawing effects that may alter solubility and target binding compared to the ether-linked naphthyloxy substituent .
Enzyme Inhibition Profiles
Isoxazole derivatives are studied for their effects on glutathione-dependent enzymes (Table 1):
Structural and Physicochemical Comparisons
Molecular Properties
- Electron Effects : The 4-chlorophenyl group provides electron withdrawal, stabilizing the isoxazole ring. Naphthyloxy’s ether linkage adds moderate electron donation.
Solubility and Stability
- The naphthyloxy group likely reduces aqueous solubility compared to sulfonyl or hydroxylated derivatives but may enhance lipid bilayer penetration.
- Halogenated analogs (e.g., bromomethyl) may exhibit higher reactivity and environmental persistence .
Biological Activity
5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazoles are five-membered heterocyclic compounds that contain nitrogen and oxygen, and they have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, related compounds have shown half-maximal inhibitory concentrations (IC50) in the range of 15.48 to 39.80 µg/ml against breast (MCF-7) and liver (Hep3B) cancer cells .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| Related Compound 2d | Hep3B | 23 | G2/M phase delay |
| Related Compound 2e | HeLa | 15.48 | Apoptosis induction |
2. Anti-inflammatory Activity
Isoxazole derivatives have also been reported to exhibit anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound have shown promising results in reducing inflammation markers in experimental models .
Case Study: COX Inhibition
In a study evaluating various isoxazole derivatives, one compound demonstrated a sub-micromolar IC50 of 0.95 µM against COX-2, indicating strong anti-inflammatory potential . This suggests that modifications in the isoxazole structure can lead to enhanced selectivity and potency.
3. Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been explored extensively. Studies indicate that these compounds exhibit activity against both gram-positive and gram-negative bacteria. For example, certain derivatives showed significant zones of inhibition comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Compound N1 | Staphylococcus aureus | TBD |
The biological activity of isoxazoles, including the compound , is often attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. For example, the induction of apoptosis in cancer cells may be mediated by pathways involving caspases and other apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
